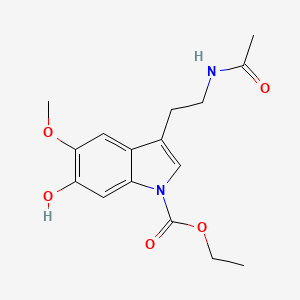
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide is a complex organic compound that belongs to the class of steroid glucuronides. This compound is characterized by its unique structure, which includes a pregnane backbone with hydroxyl and oxo functional groups, as well as a glucopyranosiduronic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide typically involves multiple steps, starting from a suitable steroid precursor. The process generally includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of hydroxyl groups to oxo groups under controlled conditions.
Glycosylation: Attachment of the glucopyranosiduronic acid moiety to the steroid backbone through glycosidic bonds.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation and glycosyl donors such as glucuronic acid derivatives for glycosylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods using specific glycosyltransferases can also be employed to facilitate the glycosylation step efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form additional oxo groups.
Reduction: Reduction of oxo groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and glycosylation reactions.
Biology: Investigated for its role in cellular processes and potential as a biomarker.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of steroid-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The glucopyranosiduronic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranoside: Similar structure but lacks the glucuronide moiety.
(3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-galactopyranosiduronic acid: Contains a galactopyranosiduronic acid moiety instead of glucopyranosiduronic acid.
Uniqueness
The presence of the glucopyranosiduronic acid moiety in Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide distinguishes it from other similar compounds, providing unique properties such as enhanced solubility and specific biological activities.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUIYQYRHDDOIF-JVMSDKPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3C2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858453 |
Source


|
| Record name | (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56162-38-0 |
Source


|
| Record name | (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)



![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
